1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene
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Overview
Description
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene is a conjugated diene with unique structural features It contains three chlorine atoms, a nitro group, and a methyl group attached to a pentadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene typically involves the chlorination of 4-methyl-3-nitropenta-1,3-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as halogens or hydrogen halides, leading to the formation of addition products.
Oxidation: Oxidative cleavage of the double bonds can yield carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Electrophilic Addition: Reagents like bromine or hydrogen chloride are commonly used under mild conditions.
Oxidation: Ozone (O3) or other strong oxidizing agents can be employed.
Reduction: Catalytic hydrogenation or metal hydrides are typical reducing agents.
Major Products
Electrophilic Addition: 1,2-dichloro-4-methyl-3-nitropentane and 1,4-dichloro-4-methyl-3-nitropentane.
Oxidation: Aldehydes or ketones, depending on the reaction conditions.
Reduction: 1,1,2-Trichloro-4-methyl-3-aminopenta-1,3-diene.
Scientific Research Applications
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene involves its interaction with molecular targets through electrophilic addition and substitution reactions. The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances its reactivity towards nucleophiles. The compound can form stable intermediates, which further react to yield various products.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trichloro-4-methyl-3-nitrobutane
- 1,1,2-Trichloro-4-methyl-3-nitrohexane
- 1,1,2-Trichloro-4-methyl-3-nitro-2-pentene
Uniqueness
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene is unique due to its conjugated diene structure, which imparts distinct reactivity compared to its non-conjugated counterparts. The combination of chlorine and nitro groups also enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
106054-93-7 |
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Molecular Formula |
C6H6Cl3NO2 |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
1,1,2-trichloro-4-methyl-3-nitropenta-1,3-diene |
InChI |
InChI=1S/C6H6Cl3NO2/c1-3(2)5(10(11)12)4(7)6(8)9/h1-2H3 |
InChI Key |
LTSXYPJTNOYWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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